molecular formula C20H18FN3OS B2636310 4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-89-2

4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2636310
CAS No.: 899957-89-2
M. Wt: 367.44
InChI Key: RGZYPZSXSUDMSQ-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has indicated the potential of fluoro-substituted benzo[b]pyran derivatives, similar in structure to the compound , for their anticancer activities. Specifically, these compounds have demonstrated effectiveness against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Tuberculosis Treatment

Another study explored thiazole-aminopiperidine hybrid analogs as Mycobacterium tuberculosis GyrB inhibitors. A compound with a structure closely related to the given chemical was found promising, showing significant activity in various assays related to tuberculosis treatment and no cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Antifungal Activity

A series of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, structurally akin to the specified compound, have shown significant in vitro antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This suggests potential applications in agricultural or pharmacological contexts for managing fungal infections (Wang et al., 2018).

Antimicrobial Properties

Compounds similar to 4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been studied for their antimicrobial activities. These studies encompassed a variety of chemical modifications and assays to determine their efficacy against different microbial strains, potentially offering insights for medical or environmental applications (Bayrak et al., 2009).

Neuroprotective Potential

Research into N-(pyridin-3-ylmethyl)-2-aminothiazolines, which share structural characteristics with the given compound, has revealed their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant properties. This suggests potential applications in the treatment of neurodegenerative diseases (Makhaeva et al., 2017).

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-15-9-7-14(8-10-15)13-26-19-17-5-3-6-18(17)24(20(25)23-19)12-16-4-1-2-11-22-16/h1-2,4,7-11H,3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYPZSXSUDMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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